molecular formula C14H15NO2 B596863 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 1250831-56-1

8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one

Cat. No.: B596863
CAS No.: 1250831-56-1
M. Wt: 229.279
InChI Key: OATQBSPRXZUSJZ-UHFFFAOYSA-N
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Description

8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one is a bicyclic compound that features a unique structural framework. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The compound’s structure includes a benzoyl group attached to an azabicyclo[3.2.1]octane core, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective desymmetrization of achiral tropinone derivatives. This process involves the use of chiral catalysts to achieve the desired stereochemistry .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of green chemistry to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the benzoyl group or the azabicyclo[3.2.1]octane core.

    Substitution: Substitution reactions can occur at the benzoyl group or the nitrogen atom in the azabicyclo[3.2.1]octane core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Uniqueness: 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one is unique due to its benzoyl group, which imparts distinct chemical reactivity and potential biological activity compared to its benzyl analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-benzoyl-8-azabicyclo[3.2.1]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c16-13-8-11-6-7-12(9-13)15(11)14(17)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATQBSPRXZUSJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC1N2C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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